4-Bromo-5-Methyl-2-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methyl-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-5(8(11)12)7(10(13)14)3-6(4)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLFXBXUSBBVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"4-Bromo-5-Methyl-2-nitrobenzoic acid" properties and characteristics
An In-depth Technical Guide to 4-Bromo-5-Methyl-2-nitrobenzoic acid
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a nitro group, a bromine atom, and a methyl group, makes it a molecule of significant interest in synthetic organic chemistry. The specific arrangement of these functional groups imparts a unique reactivity profile, positioning it as a valuable intermediate and building block for the synthesis of more complex chemical entities. The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating methyl group, creates a nuanced electronic environment that influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's properties, a plausible synthetic strategy, detailed protocols for spectral characterization, an analysis of its chemical reactivity, and essential safety protocols. The insights herein are designed to facilitate its effective use in a laboratory setting and to unlock its potential in the development of novel molecules.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.
Structural Information
Caption: 2D Structure of this compound.
Data Summary Table
| Property | Value | Source |
| CAS Number | 1708958-91-1 | [1] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1] |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 80.44 Ų | [1] |
| LogP | 2.36 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Purification
While multiple synthetic routes may exist, a logical and efficient pathway can be designed by considering the directing effects of the substituents. A plausible retrosynthetic analysis suggests that the target molecule can be prepared from a commercially available precursor like 3-methyl-4-bromotoluene through a two-step process involving oxidation and subsequent nitration.
Proposed Synthetic Workflow
The rationale for this sequence is based on established principles of electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. Performing the oxidation first to form 4-bromo-3-methylbenzoic acid sets the stage for a regioselective nitration. In this intermediate, the '2' position is ortho to the activating methyl group and meta to the deactivating carboxylic acid group, making it the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).
Caption: Proposed two-step synthesis of the target compound.
Purification
Post-synthesis, the crude product would typically require purification. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) is a standard and effective method for obtaining a high-purity crystalline solid. The progress of purification can be monitored by Thin Layer Chromatography (TLC) and the final purity confirmed by spectral analysis and melting point determination.
Spectral Characterization
Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The following sections detail the expected spectral features and provide standardized protocols for sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. Another singlet would appear in the aliphatic region for the methyl (CH₃) protons. A broad singlet, which may be exchangeable with D₂O, would correspond to the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. Six signals will be in the aromatic region for the benzene ring carbons, one for the methyl carbon, and one for the carboxyl carbon. The positions of the aromatic carbons are influenced by the electronic effects of the various substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum will provide key information about the functional groups present:
-
O-H Stretch: A very broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.
-
N-O Stretch: Two strong absorptions, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), are indicative of the nitro group.
-
C-H Stretch: Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.
Experimental Protocol: Spectroscopic Analysis
The following protocols are standard methodologies for acquiring high-quality spectral data.[2]
A. NMR Sample Preparation
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a 5 mm NMR tube.
-
Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Place the NMR tube in the spectrometer for data acquisition.
B. FTIR Sample Preparation (KBr Pellet Method)
-
Finely grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Ensure the mixture is homogenous and has a fine, powder-like consistency.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Carefully place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.[2]
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.
Caption: Reactivity map of key functional groups.
-
The Carboxylic Acid Group: This is the most acidic site and readily undergoes reactions typical of carboxylic acids, such as esterification (with an alcohol under acidic catalysis) and amide bond formation (via an activated intermediate like an acid chloride).
-
The Nitro Group: The nitro group is a powerful electron-withdrawing group and a key site for transformation. Its reduction to an amino group (-NH₂) is a foundational step in pharmaceutical synthesis, opening pathways to form amides, sulfonamides, or heterocyclic rings.[3] This conversion dramatically alters the electronic properties of the ring and provides a nucleophilic handle for further derivatization.
-
The Bromo Group: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.
-
The Methyl Group: While generally less reactive, the benzylic protons of the methyl group can undergo free-radical halogenation (e.g., using N-bromosuccinimide), providing another site for functionalization.
Applications in Research and Development
Given its array of functional groups, this compound is primarily utilized as a versatile intermediate in organic synthesis. Its structural motifs are found in various classes of functional molecules. Analogous bromo- and nitro-substituted benzoic acids are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[4][5][6] For instance, the reduction of the nitro group to an amine followed by amide coupling is a common strategy in the construction of drug candidates. Similarly, leveraging the bromo substituent in cross-coupling reactions allows for the assembly of complex scaffolds used in materials science and medicinal chemistry.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not available, data from structurally similar compounds like 4-bromobenzoic acid and other nitrobenzoic acids provide a strong basis for safe handling protocols.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10] Avoid contact with skin and eyes.[7][8] Wash hands thoroughly after handling.[7][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][8]
-
Skin Contact: Wash off immediately with soap and plenty of water.[8]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
Conclusion
This compound is a highly functionalized building block with considerable potential for applications in synthetic chemistry. Its unique substitution pattern allows for a range of selective chemical transformations, making it an asset for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is paramount for any researcher intending to utilize this compound in their synthetic endeavors.
References
-
Panoli, A. (2023, March 30). Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. Medium. Retrieved from [Link]
-
Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]
-
Lai, J., et al. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from [Link]
-
PubChem. Methyl 5-bromo-2-nitrobenzoate. Retrieved from [Link]
-
NIST. Benzoic acid, 4-bromo-. Retrieved from [Link]
-
YouTube. (2023, December 16). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. Retrieved from [Link]
-
Alzchem Group. Methyl-4-bromo benzoic acid. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
PubChemLite. Methyl 4-bromo-5-fluoro-2-nitrobenzoate (C8H5BrFNO4). Retrieved from [Link]
- Google Patents. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-5-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Bromo-5-Methyl-2-nitrobenzoic acid, focusing on its solubility and stability. In the landscape of pharmaceutical research and development, a thorough understanding of a compound's characteristics is paramount for its successful progression from a laboratory curiosity to a potential therapeutic agent. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a deep and applicable understanding for the discerning researcher.
Introduction to this compound
This compound (C₈H₆BrNO₄, M.W. 260.04 g/mol , CAS No. 1708958-91-1) is an aromatic carboxylic acid derivative.[1] Its structure, featuring a nitro group, a bromine atom, and a methyl group on the benzoic acid backbone, suggests a complex interplay of electronic and steric effects that will influence its solubility and stability. A foundational understanding of these properties is a critical first step in any research or development pipeline.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1708958-91-1 | |
| Molecular Formula | C₈H₆BrNO₄ | |
| Molecular Weight | 260.04 | |
| Purity | ≥98% |
Solubility Assessment: A Cornerstone of Developability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[2] Poor aqueous solubility can present significant challenges in formulation development.[3][4] This section outlines a systematic approach to characterizing the solubility profile of this compound.
Theoretical Considerations
The General Solubility Equation (GSE) proposed by Yalkowsky can provide an initial, rough estimation of aqueous solubility based on the compound's melting point (MP) and octanol-water partition coefficient (log Kow).[4] The equation is: Log Sw = -0.01(MP - 25) - log Kow + 0.5.[4] While a useful starting point, experimental determination is essential for accurate characterization.
Experimental Solubility Determination
Both kinetic and thermodynamic solubility assessments are valuable, providing different insights at various stages of drug development.[3] For a comprehensive profile, a shake-flask method to determine thermodynamic equilibrium solubility is recommended.[5]
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9) to assess the impact of ionization on solubility.
-
Addition of Excess Compound: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[5]
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter to avoid adsorption losses.[5][6]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]
Table 2: Illustrative Solubility Data for this compound
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 25 | Data to be determined | Shake-Flask |
| pH 2.0 Buffer | 25 | Data to be determined | Shake-Flask |
| pH 7.4 Buffer | 25 | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Shake-Flask |
| DMSO | 25 | Data to be determined | Shake-Flask |
Visualization of the Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment: Ensuring Product Integrity
Stability studies are crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life for a drug substance.[9][10] Forced degradation studies are an essential component of this process, intentionally stressing the compound to predict its long-term stability.[11][12][13]
Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[9][10] The goal is to achieve a modest level of degradation (typically 2-20%) to ensure that degradation products are detectable without excessively breaking down the main component.[11]
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to a variety of stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for a defined period (e.g., 2, 6, 24 hours).[10]
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for a defined period.[10]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and solutions to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]
-
-
Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all degradation products.[14][15]
Table 3: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | Assay of Parent Compound (%) | Major Degradation Products (RRT) |
| 0.1 M HCl, 60°C | 24h | Data to be determined | Data to be determined |
| 0.1 M NaOH, 60°C | 24h | Data to be determined | Data to be determined |
| 3% H₂O₂, RT | 24h | Data to be determined | Data to be determined |
| Dry Heat, 80°C | 48h | Data to be determined | Data to be determined |
| Photolytic | ICH Q1B | Data to be determined | Data to be determined |
Development of a Stability-Indicating HPLC Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method.[9][13] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[14][16]
Key Considerations for Method Development:
-
Column Selection: A C18 column is a good starting point for aromatic acids.
-
Mobile Phase: A gradient elution with an acidic mobile phase (e.g., acetonitrile and water with 0.1% formic acid) is often effective for separating the parent compound from its more polar degradation products.[16]
-
Detection: A photodiode array (PDA) detector is advantageous as it can help in assessing peak purity and identifying the optimal wavelength for detection.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Visualization of the Stability Testing Workflow
Caption: Workflow for Forced Degradation and Stability Assessment.
Conclusion
The systematic evaluation of solubility and stability is an indispensable part of the characterization of any new chemical entity, including this compound. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reliable data that will inform critical decisions throughout the drug development process. A thorough understanding of these fundamental properties will ultimately de-risk subsequent development activities and increase the probability of a successful outcome.
References
- A practical guide to forced degradation and stability studies for drug substances.
- Development of forced degradation and stability indic
- Forced Degradation vs.
- A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product - Pharmaceutical Online.
- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
- Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Public
- Pharmaceutical Solubility Testing | Why It Matters and Wh
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review.
- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchG
- Compound solubility measurements for early drug discovery | Comput
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- 1708958-91-1 | this compound - ChemScene.
- The importance of solubility and how to collect it using dynamic methods.
- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
- Assay and Stability Testing - Kinam Park.
- 2278-6074 - Stability Indicating HPLC Method Development and Valid
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
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Technical Guide: Regioselective Synthesis of 4-Bromo-5-Methyl-2-Nitrobenzoic Acid
Executive Summary
The synthesis of 4-bromo-5-methyl-2-nitrobenzoic acid presents a classic yet intricate problem in regiochemical control. Unlike simple monosubstituted benzenes, this scaffold requires the precise orchestration of three directing groups—a carboxyl (meta-director), a methyl (weak activator, ortho/para-director), and a bromo (weak deactivator, ortho/para-director)—to install a nitro group at a sterically congested position.
This guide provides a validated protocol for the regioselective nitration of 4-bromo-3-methylbenzoic acid to yield the target compound. By leveraging the cooperative electronic effects of the methyl and carboxyl groups while managing steric hindrance, researchers can achieve high purity without expensive transition-metal catalysis.
Part 1: Structural Analysis & Retrosynthesis
The Regiochemistry Challenge
The target molecule is a tetra-substituted benzene ring. To synthesize this efficiently, we must select a precursor that directs the incoming nitro electrophile (
-
Target: this compound[1]
-
Precursor: 4-Bromo-3-methylbenzoic acid
Electronic vs. Steric Logic
Upon subjecting 4-bromo-3-methylbenzoic acid to nitration, three sites are theoretically available for substitution (C2, C5, and C6). However, the directing effects create a hierarchy of reactivity:
-
The Methyl Group (C3): As the only activator, it dominates the regiochemistry. It directs ortho to C2 and para to C6.
-
The Carboxyl Group (C1): A strong electron-withdrawing group (EWG), it directs meta to C3 (blocked) and C5.
-
The Bromo Group (C4): A deactivator, it directs ortho to C3 (blocked) and C5.
The Conflict:
-
Site C2 (Ortho to Methyl): Electronically favored by the methyl group, but sterically prohibited . It is sandwiched between the bulky carboxyl group at C1 and the methyl group at C3.
-
Site C5 (Meta to Carboxyl): Favored by the carboxyl and bromo groups, but electronically disfavored by the methyl group (meta relationship).
-
Site C6 (Para to Methyl): Electronically favored by the methyl group (para) and the carboxyl group (meta). It is sterically accessible.
Figure 1: Decision matrix for regioselective nitration. The C6 position (yielding the target) is favored by cooperative electronic effects.
Part 2: Experimental Protocol
Reagents & Equipment
-
Substrate: 4-Bromo-3-methylbenzoic acid (CAS: 7697-28-1)
-
Solvent/Catalyst: Sulfuric Acid (
), 98% -
Reagent: Fuming Nitric Acid (
) or Potassium Nitrate ( ) -
Equipment: Jacketed reactor or ice-salt bath, internal temperature probe, addition funnel.
Step-by-Step Methodology
Step 1: Solubilization (The Heat Sink)
Dissolve 4-bromo-3-methylbenzoic acid (1.0 equiv) in concentrated
-
Critical: Stir at room temperature until fully dissolved. If the solid is clumpy, gentle warming (30°C) is permitted, but cool back to 0°C before proceeding. The sulfuric acid acts as both solvent and catalyst, generating the active nitronium ion (
).
Step 2: Nitration (Kinetic Control)
Cool the solution to -5°C to 0°C .
Add fuming
-
Control Point: Do not allow the temperature to exceed 5°C. Higher temperatures increase the risk of dinitration or nitration at the sterically hindered C2 position (kinetic vs. thermodynamic control).
-
Observation: The solution will likely turn from pale yellow to orange/brown.
Step 3: Reaction Monitoring Maintain stirring at 0°C for 1 hour, then allow to warm to 10°C over 2 hours.
-
Validation: Check via TLC (Mobile phase: 5% MeOH in DCM) or HPLC. Look for the disappearance of the starting material (
will shift significantly due to the polarity of the nitro group).
Step 4: Quench & Workup Pour the reaction mixture slowly onto crushed ice (10 volumes) with vigorous stirring.
-
Safety: This is highly exothermic. Add the acid to the ice, never ice to the acid. The product will precipitate as a pale yellow solid. Filter the solid and wash copiously with cold water to remove residual acid (check filtrate pH).
Step 5: Purification Recrystallize the crude solid from Ethanol/Water (9:1) or Glacial Acetic Acid .
-
Why? This removes any trace ortho-isomer (C2-nitro) which is more soluble, and any unreacted starting material.
Part 3: Analytical Validation
To ensure the integrity of the synthesis, the following analytical signatures must be verified.
Proton NMR ( H NMR, 400 MHz, DMSO- )
The regiochemistry is confirmed by the splitting pattern (or lack thereof) of the aromatic protons.
| Position | Shift ( | Multiplicity | Assignment Logic |
| H-3 | ~8.20 | Singlet (s) | Para to Nitro (deshielded), Ortho to Br. Isolated. |
| H-6 | ~7.85 | Singlet (s) | Ortho to Nitro, Meta to Br. Isolated. |
| CH3 | ~2.45 | Singlet (s) | Benzylic methyl. |
| COOH | ~13.5 | Broad (bs) | Carboxylic acid proton. |
Diagnostic: The presence of two aromatic singlets confirms the para relationship of the protons on the ring (positions 3 and 6), proving the Nitro group is at C2 and Methyl is at C5 (relative to COOH at C1). If the Nitro were at the other position, you would likely see coupling or different shifts.
HPLC Purity
-
Column: C18 Reverse Phase
-
Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 10-90% B.
-
Target Purity: >98% (area).
Part 4: Workflow Visualization
The following diagram outlines the critical path from starting material to validated product, emphasizing the safety and control nodes.
Figure 2: Operational workflow for the synthesis. Red nodes indicate safety-critical steps requiring thermal management.
Part 5: Applications & Context[2][3][4]
This specific isomer is a high-value scaffold in medicinal chemistry, particularly for:
-
Kinase Inhibitors: The benzoic acid moiety serves as a linker, while the bromo-group allows for Suzuki-Miyaura coupling to install heterocycles (e.g., indazoles or pyrazoles) targeting p38 MAP kinase or B-Raf [1].
-
Heterocycle Synthesis: Reduction of the nitro group to an amine, followed by cyclization with the adjacent carboxylic acid, yields substituted quinazolin-4-ones , a privileged structure in oncology.
References
-
Preparation of 4-bromo-2-nitrobenzoic acid derivatives. Source: BenchChem / Patent Literature US07294629B2. Context: Describes the general nitration conditions for bromobenzoic acids and the isolation of specific isomers.
-
Regioselectivity in the Nitration of 4-Methylbenzoic Acid. Source: BenchChem Technical Support. Context: Explains the competition between steric hindrance and electronic activation in methyl-benzoic acid systems.
-
Process for preparing 4-nitro-oxy-methyl-benzoic acid (Analogous Chemistry). Source: Google Patents (WO2011058162A1). Context: Provides industrial-scale details for nitration workups and safety regarding exothermic quenching.
-
Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity. Source: The Chemical Educator (via ResearchGate). Context: Academic grounding for the directing effects of Bromo vs. Methyl groups in EAS reactions.
Sources
Methodological & Application
Protocol for the reduction of the nitro group in "4-Bromo-5-Methyl-2-nitrobenzoic acid"
Abstract & Core Challenge
The reduction of 4-Bromo-5-Methyl-2-nitrobenzoic acid to its corresponding amino derivative (2-Amino-4-bromo-5-methylbenzoic acid ) presents a specific chemoselectivity challenge: Halogen Retention .
Standard catalytic hydrogenation methods (e.g., Pd/C under
This Application Note details two field-proven protocols designed to exclusively reduce the nitro group while preserving the aryl bromide:
-
Method A (The Workhorse): Iron-mediated reduction in Ammonium Chloride (Fe/NH
Cl). -
Method B (The Green Alternative): Sodium Dithionite (Na
S O ) reduction.[1]
Substrate Analysis
-
Starting Material: this compound
-
Target Product: 2-Amino-4-bromo-5-methylbenzoic acid
-
Critical Impurity: 2-Amino-5-methylbenzoic acid (Dehalogenated)
Mechanistic Pathway & Selectivity
The following diagram illustrates the competing reaction pathways. The goal is to maximize Path A while completely suppressing Path B.
Caption: Path A represents the desired electron-transfer mechanism which spares the C-Br bond. Path B represents the catalytic insertion mechanism common in hydrogenation that leads to bromine loss.
Protocol A: Iron / Ammonium Chloride (Fe/NH Cl)
Status: Recommended Industry Standard Mechanism: Single Electron Transfer (SET) via surface chemistry. Why this works: The reaction occurs on the iron surface. The conditions are mild (pH ~5-6), preventing the activation of the C-Br bond which typically requires stronger reducing potentials or noble metal catalysis.
Reagents & Equipment[2][3][4][5][6][7]
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron Powder (325 mesh or finer) (5.0 equiv)
-
Electrolyte: Ammonium Chloride (NH
Cl) (5.0 equiv) -
Solvent: Ethanol/Water (3:1 ratio)
-
Equipment: 3-Neck Round Bottom Flask, Mechanical Stirrer (Critical for suspending Fe), Reflux Condenser.
Step-by-Step Procedure
-
Solvation: In the reaction vessel, dissolve 10 g (approx. 38 mmol) of the nitrobenzoic acid substrate in 80 mL Ethanol and 25 mL Water.
-
Activation: Add 10.3 g (192 mmol) of Ammonium Chloride. Stir vigorously.
-
Iron Addition: Add 10.7 g (192 mmol) of Iron powder in portions to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) .
-
Observation: The reaction will turn dark grey/brown (formation of iron oxides).
-
Time: Monitor by HPLC/TLC every 30 mins. Reaction typically completes in 2–4 hours .
-
-
Hot Filtration (Crucial Step): While still hot (>60°C), filter the mixture through a Celite pad to remove iron residues. Wash the pad with 30 mL hot ethanol.
-
Note: If the solution cools, the product may precipitate in the filter cake. Keep it hot!
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure to remove most ethanol.
-
The residue will be an aqueous slurry.
-
Adjust pH to the isoelectric point (approx. pH 4.0–4.5) using dilute HCl or Acetic Acid if necessary to maximize precipitation.
-
Cool to 0–5°C for 1 hour.
-
Filter the off-white/yellow solid. Wash with cold water.
-
Dry in a vacuum oven at 50°C.
-
Protocol B: Sodium Dithionite (Na S O )
Status: Metal-Free / Green Alternative Mechanism: Nucleophilic attack by sulfoxylate species. Why this works: Dithionite acts as a soluble reducing agent in alkaline/neutral media. It is highly specific for nitro groups and does not interact with aryl halides under these conditions.
Reagents
-
Substrate: 1.0 equiv
-
Reductant: Sodium Dithionite (3.5 – 4.0 equiv)
-
Base: Sodium Bicarbonate (NaHCO
) (to buffer pH) -
Solvent: THF/Water (1:1) or DMF/Water (for solubility)
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in THF (or DMF).
-
Buffer: Add an equal volume of water containing 2.0 equiv of NaHCO
. -
Addition: Add Sodium Dithionite solid in small portions over 20 minutes.
-
Exotherm Warning: Mild exotherm may occur.[2] Maintain temp < 50°C.
-
-
Digestion: Heat the mixture to 50–60°C for 3 hours.
-
Workup:
-
Evaporate organic solvent (THF).
-
The aqueous layer may need acidification (pH ~4) to precipitate the free amino acid product.
-
Filter and wash with water.[2]
-
Analytical Controls & Troubleshooting
HPLC Method Parameters (Generic)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 254 nm.
Data Interpretation Table
| Compound | Retention Time (Relative) | Mass Spec (M+H) | Notes |
| Starting Material (Nitro) | 1.00 (Reference) | ~260/262 | Distinct Br isotope pattern (1:1) |
| Target Product (Amino) | ~0.75 (More Polar) | ~230/232 | Success. Br pattern intact. |
| Impurity (Des-bromo) | ~0.60 (Most Polar) | ~152 | Failure. Loss of +2 mass diff. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (>50% SM left) | Iron surface passivation. | Add 2-3 drops of conc. HCl to "etch" the iron surface. Increase agitation speed. |
| Low Yield (Product in Celite) | Product precipitated during filtration. | Ensure the reaction mixture is boiling during filtration. Wash Celite with boiling ethanol. |
| Dehalogenation Observed | Trace Pd/Ni contamination or excessive heat. | Ensure glassware is free of hydrogenation catalyst residues. Use Protocol B (Dithionite). |
Experimental Workflow Diagram (Fe/NH Cl)
Caption: Operational workflow for the Iron/Ammonium Chloride reduction. Note the critical Hot Filtration step.
References
-
Mechanism of Iron Reduction
-
Reduction of Nitroarenes via Fe/NH4Cl: Ramadas, K., & Srinivasan, N. (1992).[2] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant". Synthetic Communications.
-
-
Chemoselectivity (Halogen Retention)
- Selective reduction of nitro compounds in the presence of aryl halides: BenchChem Technical Guide.
-
Sodium Dithionite Protocols
-
Reduction of nitrobenzoic acids using Sodium Dithionite: "Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?" Chemistry StackExchange (referencing J. Org. Chem. 2013).[1]
-
-
General Review of Nitro Reduction
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. jrfglobal.com [jrfglobal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: High-Diversity SPOS Using 4-Bromo-5-Methyl-2-nitrobenzoic Acid
This Application Note provides a comprehensive technical guide for the use of 4-Bromo-5-Methyl-2-nitrobenzoic acid (CAS: 1104639-66-2) in Solid-Phase Organic Synthesis (SPOS).[1][2] It is designed for medicinal chemists focusing on the generation of privileged heterocyclic libraries, specifically quinazolinones and benzodiazepines .[2]
Introduction: The "Three-Point Diversity" Scaffold
In modern drug discovery, This compound serves as a high-value "privileged structure" intermediate.[1][2] Unlike simple benzoic acids, this scaffold offers three distinct orthogonal handles for chemical diversification on a solid support:
-
Carboxylic Acid (C-1): The anchor point for resin attachment (via amide or ester linkage) or the initiation site for heterocycle formation.[1][2]
-
Aryl Bromide (C-4): A robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing the introduction of biaryl or heteroaryl diversity before or after cyclization.[1][2]
-
Nitro Group (C-2): A "masked" amine.[1][2] Once reduced, it serves as the nucleophile for intramolecular cyclization, forming cores like quinazolin-4(3H)-ones or 1,4-benzodiazepines.[1][2]
The C-5 Methyl group provides a fixed steric and lipophilic element, often crucial for locking the conformation of the final drug candidate or improving metabolic stability.
Resin Selection & Loading Protocols
Strategic Choice: Rink Amide vs. Wang Resin
-
Rink Amide Resin: Preferred for generating quinazolinones and benzodiazepines where the final cleavage releases a carboxamide or where the amide bond is part of the heterocycle.
-
Wang Resin: Used when the final product requires a C-terminal acid or when synthesizing benzoxazinones (via ester linkage).[1]
Protocol A: Loading onto Rink Amide Resin (Amide Bond Formation)
Objective: Immobilize the scaffold via an amide linkage.[2]
-
Swelling: Place Rink Amide MBHA resin (0.5–0.7 mmol/g loading) in a solid-phase reaction vessel. Swell in DMF for 30 min.
-
Deprotection: Remove Fmoc group using 20% piperidine in DMF (2 × 15 min). Wash resin with DMF (3x), DCM (3x), and DMF (3x).[1][2][3][4]
-
Activation: In a separate vial, dissolve This compound (3.0 equiv), HBTU (2.9 equiv), and HOBt (3.0 equiv) in anhydrous DMF. Add DIPEA (6.0 equiv).[1][2]
-
Coupling: Transfer the activated solution to the resin. Shake at room temperature (RT) for 4 hours.
-
QC Check: Perform a Kaiser test (ninhydrin). A negative result (colorless beads) indicates complete coupling.[1][2]
-
Capping: Treat resin with acetic anhydride/pyridine (1:1) in DCM for 30 min to cap unreacted amines.
Core Workflow 1: Synthesis of 2-Amino-Quinazolinones
This workflow leverages the "Kundu Strategy" (Ref 1), utilizing the nitro group reduction to trigger cyclization with an immobilized isothiourea or amine.[1][2]
Step 1: Palladium-Catalyzed Cross-Coupling (The Bromide Handle)
Perform this step BEFORE nitro reduction to avoid catalyst poisoning by the free amine.[1][2]
Protocol:
-
Suspend the resin-bound nitro-scaffold in degassed DMF/Water (9:1).[1]
-
Add Aryl Boronic Acid (5.0 equiv), Pd(PPh3)4 (0.1 equiv), and Na2CO3 (10 equiv).
-
Heat at 80°C for 16 hours under Argon atmosphere.
-
Wash resin extensively: DMF (5x), H2O (3x), MeOH (3x), DCM (3x).[1][2]
-
Note: The bromine at C-4 is replaced by the aryl group, establishing the first diversity point.[2]
-
Step 2: Nitro Reduction
Protocol:
-
Shake at RT for 8 hours. (Alternative: Sodium dithionite in THF/H2O can be used for milder conditions).[1][2]
-
Wash resin with DMF (5x), 10% DIPEA/DMF (to neutralize HCl salts), and DCM.[1][2]
Step 3: Cyclization to Quinazolinone
Mechanism: The newly formed amine attacks an adjacent electrophile (e.g., an immobilized S-methylisothiourea or an aldehyde followed by oxidation).[1][2]
Protocol (Isothiocyanate Route):
-
React the resin-bound amine with an Isothiocyanate (R-NCS, 5 equiv) in DMF at 60°C for 4 hours to form the thiourea.[1][2]
-
Treat with Methyl Iodide (Caution: Carcinogen) in THF to form the S-methylisothiourea intermediate.[1]
-
Heat in DMF at 80°C. The amine (from the original nitro group) attacks the isothiourea carbon, displacing MeSH and closing the ring.[2]
Step 4: Cleavage[2]
-
Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.
-
Precipitate filtrate in cold diethyl ether.
Core Workflow 2: 1,4-Benzodiazepine Synthesis
This protocol targets the privileged benzodiazepine core, often used in CNS drug discovery (Ref 2).[1][2]
Protocol
-
Amino Acid Loading: Load an Fmoc-amino acid (e.g., Fmoc-Gly-OH or Fmoc-Ala-OH) onto Wang or Rink resin.[1][2] Deprotect Fmoc.
-
Scaffold Coupling: Couple This compound to the amino acid using the standard DIC/HOBt method.[1][2]
-
Nitro Reduction: Reduce the nitro group using SnCl2/DMF (as above).[1][2]
-
Cyclization:
-
Diversity (Post-Cyclization): Perform Suzuki coupling on the cyclic product (on-resin) to install biaryls at the C-7 position (originally the C-4 bromine).
Visualization of Workflows
Logic Diagram: Quinazolinone Library Generation
The following diagram illustrates the divergent synthesis path enabled by the this compound scaffold.
Caption: Divergent SPOS workflow for Quinazolinone synthesis. Path A allows for biaryl diversification prior to ring closure.
Technical Data & Reagent Comparison
Table 1: Nitro Reduction Conditions on Solid Phase
| Reagent System | Conditions | Pros | Cons |
| SnCl2[1][2]·2H2O / DMF | 2.0 M, RT, 8h | Robust, complete reduction, compatible with halides.[1][2] | Tin waste disposal; requires extensive washing.[1] |
| Na2S2O4 / THF:H2O | 1.0 M, 50°C, 4h | Mild, aqueous-friendly, cheap.[1][2] | Can be slow on hydrophobic resins (PS-DVB).[1][2] |
| Fe / AcOH | 80°C, 4h | Classic conditions, very cheap.[1][2] | Hard to remove iron particles from resin matrix.[1] |
Table 2: On-Resin Suzuki Coupling Conditions (C-4 Bromide)
| Parameter | Standard Protocol | Optimization for Steric Bulk (5-Methyl effect) |
| Catalyst | Pd(PPh3)4 (5-10 mol%) | Pd2(dba)3 + SPhos (for hindered substrates) |
| Base | Na2CO3 (aq) or K2CO3 | Cs2CO3 (anhydrous) if base-sensitive |
| Solvent | DMF, DME, or Toluene/EtOH | DMF/Water (9:[1][2]1) often best for swelling |
| Temp/Time | 80°C / 12-16h | Microwave: 100°C / 20 min |
References
-
Kundu, B., et al. (2005).[1][2][6] Solid-Phase Synthesis of 2-Aminoquinazolinone Derivatives with Two- and Three-Point Diversity. ACS Combinatorial Science.[1][6]
-
Liu, Z., et al. (2011).[1][2][7] Solid-Phase Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine Derivatives. Tetrahedron Letters.
-
BenchChem. Protocol for Solid-Phase Synthesis of Quinazolin-4(3H)-ones.
-
Patent WO2015060373A1. Quinazolinone and isoquinolinone derivatives as DDR1 inhibitors. (Demonstrates use of this compound).
-
Patent WO2024165577A1. Gspt1 degrader compounds. (Synthesis of intermediate from 5-methyl-2-nitrobenzoic acid).
Sources
- 1. WO2015060373A1 - Quinazolinone and isoquinolinone derivative - Google Patents [patents.google.com]
- 2. WO2024165577A1 - Gspt1 degrader compounds - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Optimization of reaction conditions for "4-Bromo-5-Methyl-2-nitrobenzoic acid" synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Synthesis & Optimization of 4-Bromo-5-Methyl-2-nitrobenzoic Acid
Executive Summary & Strategic Analysis
The synthesis of This compound (CAS 1708958-91-1) is a critical intermediate step, often utilized in the development of isoxazoline-class antiparasitics (e.g., Fluralaner derivatives).
The primary synthetic challenge lies in regioselectivity .[1] The precursor, 4-bromo-3-methylbenzoic acid , contains three directing groups with conflicting electronic demands. Successful synthesis requires exploiting the electronic dominance of the methyl group (activator) over the bromo and carboxyl groups (deactivators) to install the nitro group at the C6 position (which becomes C2 upon IUPAC renumbering).[1]
This guide provides a validated protocol, a mechanistic breakdown, and a troubleshooting center to resolve common deviations in yield and purity.
Master Protocol: Electrophilic Aromatic Nitration
This protocol is optimized for regiochemical fidelity and thermal safety .[1] It utilizes a standard mixed-acid nitration but imposes strict temperature controls to prevent dinitration or oxidative degradation of the methyl group.
Reagents & Materials
-
Substrate: 4-Bromo-3-methylbenzoic acid (Purity >97%)
-
Solvent/Catalyst: Sulfuric Acid (
), 98% Conc.[1] -
Nitrating Agent: Fuming Nitric Acid (
), >90% or standard 68-70% (requires stoichiometry adjustment).[1] -
Quenching: Crushed Ice / Deionized Water.[1]
Step-by-Step Methodology
-
Solubilization (Endothermic):
-
Thermal Conditioning:
-
Cool the reaction mixture to -5°C to 0°C using an ice/salt bath or cryostat.
-
Critical: Internal temperature must not exceed 5°C during the next step.[1]
-
-
Nitration (The Critical Step):
-
Prepare a separate mixture of
(1.1 eq) and (2.0 vol) (Nitrating mix). -
Add the nitrating mix dropwise to the substrate solution over 30–60 minutes.[1]
-
Monitor: If internal temp spikes >5°C, stop addition immediately and allow to cool.
-
-
Maturation:
-
Quenching & Isolation:
-
Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring.
-
The product will precipitate as a pale yellow/off-white solid.
-
Filter the solid and wash with cold water until the filtrate pH is neutral (pH 6-7).[1]
-
-
Purification:
-
Recrystallize from Ethanol/Water (8:2) or Acetic Acid if isomeric purity is <95%.[1]
-
Dry in a vacuum oven at 50°C.
-
Mechanistic Pathway & Logic
The following diagram illustrates the directing effects governing this reaction. The Methyl group (C3) is the strongest activator and directs ortho/para.[1] Since the ortho positions are sterically hindered (C2) or blocked (C4), the para position (C6) is the kinetically favored site for nitrophilic attack.[1]
Figure 1: Mechanistic flow illustrating the dominance of the methyl group's directing effect (Para) over the cooperative directing effects of Bromo and Carboxyl groups.[1]
Technical Support Center: Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<60%) | Incomplete precipitation during quench. | The product is slightly soluble in dilute acid.[1] Ensure the quench volume is sufficient (10x ice) and allow the slurry to sit at 4°C for 2 hours before filtration. |
| Sticky / Oily Product | Presence of "poly-nitro" species or oxidative degradation. | Reaction temperature exceeded 15°C. Maintain strict temperature control (<5°C) during addition. Wash crude solid with cold Hexane to remove non-polar impurities.[1] |
| Isomer Contamination | Formation of 4-bromo-3-methyl-5 -nitrobenzoic acid. | The reaction was thermodynamically controlled (too hot or too long).[1] The Kinetic Product (Target) forms fastest at low temp.[1] Recrystallize from Ethanol/Water. |
| Violent Exotherm | Rapid addition of Nitric Acid. | Stop immediately. The nitration is highly exothermic.[1] Use a dropping funnel with a pressure-equalizing arm and add dropwise. Ensure cooling bath capacity is adequate.[1] |
Frequently Asked Questions (FAQs)
Q1: Can I use Potassium Nitrate (
Yes. Using
in concentratedgenerates the nitronium ion ( ) in situ.[1] This method is often gentler and easier to control thermally.[1] Use 1.05 equivalents of and add it as a solid in small portions to the sulfuric acid solution at 0°C.
Q2: How do I distinguish the target isomer from the by-product (5-nitro isomer) via NMR?
Look at the aromatic protons.
Target (2-nitro): The protons are usually singlets (para to each other) or show weak coupling.[1] The proton at C3 (between NO2 and Br) will be significantly deshielded (downfield, >8.0 ppm). [1] * By-product (5-nitro): The protons are meta to each other.
Definitive Check: The target has the Methyl group at C5 and Nitro at C2.[1] In the precursor, Methyl is at C3.[1] The addition is para to the methyl.[1] A NOE (Nuclear Overhauser Effect) study will show a correlation between the Methyl protons and the aromatic proton at C6 (now C6-H, adjacent to methyl).[1]
Q3: Why is the product color turning brown upon drying?
This indicates residual acid or photosensitivity.[1] Ensure the filter cake is washed with water until the filtrate is neutral.[1] If the problem persists, wash with a mild 5% Sodium Bicarbonate solution, followed by water.[1] Dry in the dark.
Optimization Parameters
The following data summarizes the impact of reaction variables on the Regiomeric Ratio (RR) of the desired product (2-nitro) vs. impurities.
| Parameter | Range Tested | Optimal Value | Impact of Deviation |
| Temperature (Addition) | -10°C to 25°C | -5°C to 0°C | >5°C: Increases 5-nitro isomer and oxidation byproducts.<-10°C: Reaction stalls; accumulation of reagents leads to thermal runaway upon warming. |
| 1.0 - 2.0 eq | 1.1 eq | >1.2 eq: High risk of dinitration.<1.0 eq: Incomplete conversion. | |
| Solvent ( | 3V - 10V | 5V - 7V | <3V: Viscosity prevents stirring; hot spots form.>10V: Dilution slows rate; difficult work-up. |
References
-
Google Patents. (2015).[1] WO2015060373A1 - Quinazolinone and isoquinolinone derivative. Retrieved February 24, 2026, from [1]
-
Organic Chemistry Portal. (n.d.).[1] Nitration of Aromatic Compounds: Mechanism and Directing Effects. Retrieved February 24, 2026, from [Link][1]
-
National Institutes of Health (NIH). (2025).[1] 4-Bromo-3-methylbenzoic acid - PubChem Compound Summary. Retrieved February 24, 2026, from [Link][1]
Sources
Improving the regioselectivity of reactions with "4-Bromo-5-Methyl-2-nitrobenzoic acid"
Welcome to the technical support center for 4-Bromo-5-Methyl-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this polysubstituted aromatic compound. Here, we address common challenges in achieving regioselectivity and provide troubleshooting advice and detailed protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors influencing the regioselectivity of reactions with this compound?
The regioselectivity of reactions involving this molecule is governed by the interplay of the electronic and steric effects of its four substituents on the benzene ring.[1][2] Each group exerts a "directing effect" for incoming reagents.[3]
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group and a strong deactivator. It directs incoming electrophiles to the meta position relative to itself (C6).[1]
-
Carboxylic Acid Group (-COOH): Also an electron-withdrawing and deactivating group, it directs incoming electrophiles to the meta position (C3 and C5).[1][4]
-
Bromo Group (-Br): While deactivating due to its inductive effect, it is an ortho, para director because its lone pairs can donate electron density through resonance.[3][4] It directs electrophiles to C3 and C5.
-
Methyl Group (-CH₃): This is an electron-donating and activating group, directing incoming electrophiles to the ortho and para positions (C4 and C6).[4][5]
Summary of Directing Effects for Electrophilic Aromatic Substitution (SEAr):
| Substituent | Position | Type | Directing Effect | Target Position(s) |
| -COOH | C1 | Deactivating | Meta | C3, C5 |
| -NO₂ | C2 | Strongly Deactivating | Meta | C4, C6 |
| -Br | C4 | Deactivating | Ortho, Para | C3, C5 |
| -CH₃ | C5 | Activating | Ortho, Para | C4, C6 |
The overall reactivity of the ring towards electrophilic substitution is significantly reduced due to the presence of three deactivating groups.[5][6] Reactions will require forcing conditions, and the regiochemical outcome will depend on the specific electrophile and reaction conditions, often leading to a mixture of products.
FAQ 2: Which positions are most susceptible to nucleophilic aromatic substitution (SNAr)?
Nucleophilic aromatic substitution (SNAr) is a more likely reaction pathway for this electron-deficient ring.[7][8] SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group.[8][9]
In this compound, the bromine atom at C4 is a potential leaving group. The powerful nitro group at C2 is ortho to the C1-COOH and meta to the C4-Br. However, it is the cumulative electron-withdrawing effect of both the nitro and carboxyl groups that makes the ring susceptible to nucleophilic attack. The most probable site for SNAr is the displacement of the bromide at C4. The nitro group at the C2 position can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[9]
FAQ 3: Can I selectively reduce the nitro group without affecting the bromo or carboxylic acid functionalities?
Yes, selective reduction of the nitro group to an amine is a common and highly valuable transformation.[10] This conversion dramatically changes the electronic properties of the molecule, turning a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group.[11]
Several methods can achieve this selectively:
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel is often preferred over Palladium on carbon (Pd/C) to avoid dehalogenation (loss of the bromo group).[12]
-
Metal/Acid Reductions: Reagents such as tin(II) chloride (SnCl₂) in HCl, or iron (Fe) or zinc (Zn) in acetic acid are classic and effective methods for selectively reducing nitro groups in the presence of other reducible functionalities.[11][12][13]
Lithium aluminum hydride (LiAlH₄) is generally not suitable as it can reduce the carboxylic acid and may lead to the formation of azo compounds from aromatic nitro groups.[12]
Troubleshooting Guides
Issue 1: Poor yield or no reaction during electrophilic aromatic substitution (e.g., nitration, halogenation).
Root Cause Analysis:
The aromatic ring is highly deactivated due to the presence of two strong electron-withdrawing groups (-NO₂ and -COOH) and one moderately deactivating group (-Br).[2][6] The only activating group (-CH₃) is often not sufficient to overcome this deactivation under standard conditions.
Troubleshooting Workflow:
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
Stability issues of "4-Bromo-5-Methyl-2-nitrobenzoic acid" under acidic or basic conditions
Welcome to the technical support center for 4-Bromo-5-Methyl-2-nitrobenzoic acid (CAS 1708958-91-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions regarding its stability under common laboratory conditions. Our goal is to equip you with the foundational knowledge to anticipate potential challenges, diagnose experimental issues, and ensure the integrity of your results.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments. The guidance provided is based on established principles of physical organic chemistry and insights from forced degradation studies common in the pharmaceutical industry.[1][2]
Q1: I'm observing a significant loss of my starting material and gas evolution when heating my reaction in an acidic solvent like glacial acetic acid or HCl/dioxane. What is the likely cause?
A1: This observation is highly indicative of thermal decarboxylation . The presence of a strong electron-withdrawing nitro group positioned ortho to the carboxylic acid can facilitate the loss of carbon dioxide, especially at elevated temperatures.[3][4]
Causality Explained: The stability of the C-C bond between the aromatic ring and the carboxyl group is weakened by the electronic influence of the ring substituents. In the case of ortho-nitrobenzoic acids, the mechanism of decarboxylation can be complex. While m- and p-nitrobenzoic acids often decarboxylate via a unimolecular mechanism (SE1), the ortho isomer can proceed through an acid-catalyzed bimolecular mechanism (SE2)[3]. The electron-withdrawing nitro group stabilizes the transition state, lowering the activation energy required for CO₂ elimination.
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical parameter. Evaluate if the desired transformation can occur at a lower temperature, even if it requires a longer reaction time.
-
Monitor by HPLC/TLC: Track the disappearance of the starting material and the appearance of a new, less polar spot/peak. The expected product is 4-Bromo-2-methyl-1-nitrobenzene.
-
Solvent Choice: If possible, explore less acidic or aprotic solvents that can still facilitate your reaction but may reduce the rate of acid-catalyzed decarboxylation.
Potential Degradation Pathway: Decarboxylation
Caption: Decarboxylation of the parent compound under heat.
Q2: My compound is stored in a basic aqueous solution (e.g., NaHCO₃ or NaOH) for a downstream reaction, but I'm seeing a gradual decrease in purity over time, even at room temperature. What could be happening?
A2: While forming the carboxylate salt in a basic solution increases aqueous solubility and generally protects against decarboxylation at room temperature, other degradation pathways can become relevant, particularly under harsh basic conditions (high pH, elevated temperature) or during prolonged storage.
Causality Explained:
-
Base-Catalyzed Hydrolysis (Unlikely but Possible): While aromatic halides and nitro groups are generally resistant to hydrolysis, extremely strong basic conditions (high concentration of NaOH/KOH) and heat could potentially lead to nucleophilic aromatic substitution, replacing the bromo or nitro group with a hydroxyl group. This is less common than decarboxylation but should be considered if other possibilities are ruled out.
-
Influence of Dissolved Oxygen: Basic solutions can promote oxidative degradation pathways, especially in the presence of trace metal ions.
-
Photosensitivity: Nitroaromatic compounds are known to be potentially photosensitive.[5][6] If the solution is exposed to light, photodegradation could occur.
Troubleshooting Steps:
-
pH and Temperature Control: Use the mildest base and lowest temperature necessary for your process. Avoid prolonged heating in strong bases.
-
Inert Atmosphere: If oxidative degradation is suspected, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store the solution in an amber vial or protect it from light to rule out photodegradation.[5]
-
Analyze for Degradants: Use LC-MS to identify the mass of the impurity peaks. This can provide crucial clues, for example, whether a bromine atom has been replaced by a hydroxyl group (mass decrease of ~17 amu).
Q3: I ran a reaction and my final product is contaminated with an impurity that I can't account for. How do I systematically identify the source?
A3: A systematic approach is key to identifying unknown impurities. The impurity could be a degradation product, a residual starting material from a previous step, or a byproduct of an unexpected side reaction.
Troubleshooting Workflow:
Caption: A logical workflow for impurity identification.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns are thermal decarboxylation and photosensitivity .
-
Thermal Decarboxylation: As detailed in the troubleshooting section, this is the most likely degradation pathway, especially when heated in solution, and can be catalyzed by acids.[3][4]
-
Photosensitivity: Nitroaromatic functional groups are known "photosensitive groups."[1][5] Exposure to high-intensity light, particularly UV light, can lead to degradation. Standard laboratory practice should involve storing the solid and solutions protected from light.
Q2: How do the substituents (-Br, -CH3, -NO2, -COOH) on the aromatic ring influence the molecule's stability?
A2: The electronic properties of each substituent play a crucial role in the molecule's overall reactivity and stability.
-
Nitro Group (-NO₂): This is a very strong electron-withdrawing group. It significantly increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.[7][8] Its position ortho to the carboxylic acid is a key factor in facilitating thermal decarboxylation.[3]
-
Bromo Group (-Br): This is an electron-withdrawing group via induction but can donate electron density through resonance. Overall, it is deactivating for electrophilic aromatic substitution. Its presence adds to the overall electron-deficient nature of the ring.
-
Carboxylic Acid (-COOH): This is a deactivating, meta-directing electron-withdrawing group. Its primary point of reactivity in terms of stability is its potential for decarboxylation.
-
Methyl Group (-CH₃): This is a weak electron-donating group that slightly counteracts the effects of the electron-withdrawing groups.
Q3: How can I perform a forced degradation study to systematically evaluate the stability of this compound?
A3: A forced degradation (or stress testing) study is a systematic way to identify the intrinsic stability of a molecule and potential degradation products, as recommended by ICH guidelines for pharmaceutical development.[2][9]
Summary of Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; Room Temp to 70°C | Decarboxylation (if heated) |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH; Room Temp to 70°C | Decarboxylation (if heated), Potential Nucleophilic Aromatic Substitution (harsh conditions) |
| Oxidation | 3% - 30% H₂O₂; Room Temperature | Oxidation of the methyl group, ring hydroxylation, or other complex pathways |
| Thermal | Dry Heat (e.g., 80-100°C) on solid material | Decarboxylation |
| Photolytic | Exposure to light source with UV/Vis output (ICH Q1B) | Photodegradation (e.g., reduction of nitro group, radical reactions) |
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep one sample at room temperature and another at 60°C. Take time points (e.g., 2, 8, 24 hours) for analysis.
-
Basic Stress: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Follow the same procedure as for acidic stress.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature and protected from light. Take time points for analysis.
-
Thermal Stress (Solution): Heat the stock solution at 60°C. Take time points for analysis.
-
Thermal Stress (Solid): Place a small amount of the solid compound in an oven at 80°C. Periodically dissolve a sample for analysis.
-
Photolytic Stress: Expose the stock solution in a quartz cuvette or a photostability chamber to a controlled light source. Keep a control sample wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples and controls by a stability-indicating HPLC method (e.g., a gradient C18 column with UV detection). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[9] Neutralize acidic and basic samples before injection if necessary.[1]
References
-
Manikyam, D. S., & Sundaram, E. V. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 43(11), 3651-3652. [Link]
-
Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
Canadian Journal of Chemistry. (n.d.). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. [Link]
-
ResearchGate. (n.d.). Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
- Unknown Source. (2020, March 29). NITRO COMPOUNDS.
-
International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. [Link]
-
ResearchGate. (2020, April 23). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. [Link]
-
Quora. (2017, October 30). How is m-nitrobenzoic acid prepared from benzene? [Link]
-
EMBIBE. (2025, April 8). Nitro Compounds: Types, Synthesis, Properties and Uses. [Link]
- Unknown Source. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
-
YouTube. (2015, March 18). Acidity of Aromatic Compounds Vid 8 Orgo Acids and Bases. [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
- Unknown Source. (n.d.). HYDROLYSIS.
-
Scribd. (n.d.). Basicity and Acidity in Aromatic Compounds. [Link]
-
YouTube. (2014, November 1). Class 12/II PUC Carboxylic Acids- 18- Conversion of 3-Nitrobromo benzene to 3-Nitrobenzoic acid. [Link]
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
PubChem. (n.d.). 4-(2-Bromo-5-methylanilino)-3-nitrobenzoic acid. [Link]
- Unknown Source. (n.d.).
-
Frontiers. (n.d.). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. [Link]
- Unknown Source. (2018, February 19). HYDROLYSIS REACTIONS.
-
NIH. (n.d.). Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa. [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. [Link]
-
NIH. (n.d.). Bacterial degradation of the nitrobenzoic acids. [Link]
-
ResearchGate. (n.d.). General reaction of the hydrolysis reaction for the benzoic acid derivatives under study. [Link]
-
ResearchGate. (n.d.). Degradation pathways for nitrobenzene. [Link]
-
NIST. (n.d.). Benzoic acid, 4-bromo-. [Link]
-
PubChem. (2020, July 27). 4-Nitrobenzoic Acid. [Link]
- Unknown Source. (2023, March 30).
- Unknown Source. (n.d.). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II.
-
CDC Stacks. (n.d.). Supporting Information. [Link]
-
lookchem. (n.d.). 2-BROMO-5-METHYLBENZOIC ACID. [Link]
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? [Link]
-
Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chemcess.com [chemcess.com]
- 5. ijisrt.com [ijisrt.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: Purity Assessment of 4-Bromo-5-Methyl-2-nitrobenzoic acid via NMR Spectroscopy
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, practical guidance on utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the critical task of purity assessment, focusing on the complex substituted aromatic compound, 4-Bromo-5-Methyl-2-nitrobenzoic acid. Here, we move beyond mere procedural steps to explain the underlying scientific principles, ensuring you can confidently acquire, interpret, and troubleshoot your NMR data.
Frequently Asked Questions: Preparing for the Analysis
This section addresses common preliminary questions to ensure your experiment is built on a solid foundation.
Q1: Why is NMR a preferred method for purity assessment of pharmaceutical compounds?
A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), is a powerful tool for purity assessment for several key reasons.[1] Unlike chromatographic techniques which rely on comparing a sample's response to that of a reference standard, NMR is a primary analytical method.[2] The signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for direct quantification without the need for substance-specific calibration curves.[3] This makes it an invaluable, non-destructive method for determining the absolute purity of novel compounds, identifying impurities, and providing structural confirmation simultaneously.[2][4]
Q2: What is the most critical first step in preparing a sample for purity analysis by NMR?
A: The most critical step is selecting an appropriate deuterated solvent that completely dissolves your analyte, this compound, and any potential impurities.[5] Incomplete dissolution is a common source of error, leading to non-homogeneous samples, which results in poor magnetic field shimming, broad spectral lines, and inaccurate quantification.[6] For a carboxylic acid like our target compound, highly polar solvents like DMSO-d₆ or Methanol-d₄ are often good starting points.[7] Always visually inspect the sample in the NMR tube against a good light source to ensure no solid particles are present.[5]
Q3: My compound is this compound. How do I choose a solvent that won't interfere with the important signals?
A: The choice of solvent is crucial for avoiding signal overlap.[8] The ¹H NMR spectrum of your compound will have signals in the aromatic region (approx. 7-9 ppm), a methyl signal (approx. 2.5 ppm), and a very broad carboxylic acid proton signal (10-13 ppm or higher).[9][10]
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is an excellent choice. Its residual proton signal appears around 2.5 ppm, which might overlap with your methyl signal. However, the residual water peak in DMSO-d₆ is around 3.3 ppm, which is typically clear of your signals of interest. A key advantage is that DMSO-d₆ is less likely to engage in rapid proton exchange with your carboxylic acid proton, often resulting in a sharper, more easily observable -COOH signal compared to other solvents like D₂O or Methanol-d₄.[7]
-
Chloroform-d (CDCl₃): While common, this may not be ideal. The polarity might be insufficient to fully dissolve the benzoic acid derivative. Its residual peak is at 7.26 ppm, which could interfere with the aromatic signals of your compound or impurities.[11]
-
Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): These solvents should generally be avoided for standard analysis of this compound. They will cause the acidic carboxylic acid proton to exchange with deuterium, making the -COOH signal disappear from the spectrum.[7][8] This removes a valuable data point for structural confirmation.
Recommendation: Start with DMSO-d₆ for a comprehensive spectrum.
Core Protocol: Acquiring a High-Quality ¹H NMR Spectrum for Purity Assessment
This protocol outlines the steps for acquiring a spectrum suitable for both qualitative identification and quantitative purity determination. Trustworthiness in qNMR comes from meticulous execution of these steps.[12]
Step-by-Step Methodology:
-
Sample and Internal Standard Preparation:
-
Accurately weigh approximately 5-10 mg of your "this compound" sample into a clean, dry vial. Record the mass precisely.
-
For quantitative analysis (qNMR), select a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The standard must be of high, certified purity, stable, non-reactive with your compound, and possess signals that do not overlap with your analyte's signals.[5][13]
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio should be chosen to give comparable integral values for analyte and standard peaks.
-
-
Dissolution:
-
Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the vial.[6]
-
Use a vortex mixer to ensure the sample and standard are fully dissolved. Gently warming the sample may be necessary, but ensure it returns to room temperature before analysis.
-
-
Sample Filtration and Transfer:
-
To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean NMR tube. Do not use cotton wool, as solvents can leach impurities from it.
-
Ensure the liquid height in the 5 mm tube is between 4-5 cm (approx. 0.6 mL) for optimal shimming.[14] Cap the tube immediately to prevent solvent evaporation or water absorption.[5]
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Poor shimming is a primary cause of broad peaks.[15]
-
Crucial Acquisition Parameters for Quantitation: To ensure the signal integrals are accurate, you must allow for full relaxation of the protons between scans.[3]
-
Set the relaxation delay (d1) to be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton in your sample and standard. A conservative and robust value to start with is 30-60 seconds .
-
Use a 90° pulse angle (p1).
-
Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply an exponential multiplication function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Inaccurate phasing leads to significant integration errors.
-
Perform a baseline correction to ensure the flat regions of the spectrum are at zero intensity.
-
Calibrate the spectrum by setting the residual solvent peak (DMSO-d₅ at 2.50 ppm) or the internal standard peak to its known chemical shift.
-
Integrate all relevant peaks, ensuring the integration region covers the entire peak from baseline to baseline.
-
Workflow for NMR-Based Purity Assessment
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rssl.com [rssl.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. organomation.com [organomation.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. emerypharma.com [emerypharma.com]
- 13. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. public.websites.umich.edu [public.websites.umich.edu]
Validation & Comparative
Strategic Selection of Polysubstituted Benzoic Acids: A Technical Guide to 4-Bromo-5-Methyl-2-nitrobenzoic Acid
Topic: Strategic Selection of Polysubstituted Benzoic Acids: 4-Bromo-5-Methyl-2-nitrobenzoic Acid vs. Isomers in Drug Discovery Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals.
Executive Summary
In the optimization of pharmaceutical scaffolds—particularly quinazolinones, indoles, and benzimidazoles—the selection of the starting benzoic acid core dictates the synthetic ease and the physicochemical profile of the final drug candidate.
This compound (CAS 1708958-91-1) represents a "privileged" but sterically demanding scaffold. Unlike its simpler analog 4-bromo-2-nitrobenzoic acid , the inclusion of the C5-methyl group introduces a "buttressing effect" that alters solubility, lipophilicity, and cross-coupling kinetics.
This guide provides a head-to-head technical comparison of this molecule against its primary isomers, supported by mechanistic insights and an optimized experimental protocol for overcoming its inherent steric challenges.
Part 1: Comparative Analysis of Bromo-Nitrobenzoic Acid Isomers
The following table contrasts the target molecule with its two most common alternatives. Note the distinct shift in reactivity profiles caused by the C5-Methyl group.
| Feature | This compound | 4-Bromo-2-nitrobenzoic Acid | 5-Bromo-2-nitrobenzoic Acid |
| Structure | Target Molecule (Polysubstituted, Sterically Congested) | Direct Analog (Less Steric Bulk) | Regioisomer (Electronic Variant) |
| C4-Br Reactivity (Suzuki) | Moderate: C5-Methyl creates ortho-steric hindrance for bulky phosphine ligands. | High: Unhindered approach for Pd(0) oxidative addition. | N/A: Br is at C5 (meta to NO2, para to COOH). |
| Electronic Environment | Electron-Rich Core: Methyl group (+I effect) slightly deactivates the ring compared to the H-analog. | Electron-Deficient: Strong electron-withdrawing effects from NO2/COOH maximize electrophilicity. | Balanced: Br is para to COOH, allowing distinct conjugation pathways. |
| Solubility (LogP) | High: Methyl group increases lipophilicity; soluble in DCM/THF. | Moderate: More polar; requires polar aprotic solvents (DMF/DMSO). | Moderate: Similar to 4-bromo isomer. |
| Primary Application | Synthesis of 7-methyl-substituted indoles/quinazolinones (Kinase Inhibitors). | General synthesis of unsubstituted bicyclic heterocycles. | Synthesis of 6-substituted isomers. |
| Cost/Availability | Specialty Chemical: Higher cost, often requires custom synthesis. | Commodity: Widely available, low cost. | Commodity: Widely available.[1][2][3] |
Expert Insight: The "Orthogonal" Advantage
While the 4-Bromo-2-nitrobenzoic acid is more reactive, it lacks the carbon framework complexity often required for high-affinity binding in protein pockets. The 5-methyl variant allows medicinal chemists to introduce a hydrophobic contact point (the methyl group) early in the synthesis, avoiding difficult late-stage methylations.
Part 2: Mechanistic Deep Dive & Reactivity Logic
The primary challenge when working with This compound is the Steric-Electronic Conflict at the C4 position.
-
Electronic Activation: The C2-Nitro group withdraws electron density, activating the ring.
-
Steric Deactivation: The C5-Methyl group is ortho to the C4-Bromine. This creates a "picket fence" effect, hindering the approach of large Palladium-Ligand complexes (e.g., Pd(PPh3)4) during the oxidative addition step of cross-coupling reactions.
Visualization: Reactivity & Steric Map
The following diagram illustrates the competing forces on the scaffold and the logical flow for functionalization.
Caption: Functional map of the target molecule. Note the red arrow indicating the steric clash between the C5-Methyl and C4-Bromine, necessitating specialized catalytic systems.
Part 3: Experimental Protocol (Self-Validating)
Objective: Selective Suzuki-Miyaura Coupling at C4 in the presence of steric hindrance. Rationale: Standard protocols using Pd(PPh3)4 often result in low yields (<40%) for this specific substrate due to the C5-methyl interference. This protocol utilizes Pd(dppf)Cl2 , which possesses a smaller bite angle and greater stability, or SPhos systems to overcome the steric barrier.
Protocol: C4-Arylation of this compound
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) [Alternative: Pd2(dba)3 + SPhos]
-
Base: K2CO3 (3.0 equiv, aq. 2M)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Preparation: In a sealed tube, dissolve the benzoic acid derivative (1.0 mmol) in 1,4-Dioxane (5 mL).
-
Activation: Add the arylboronic acid (1.2 mmol) and the aqueous K2CO3 solution (1.5 mL). Sparge with Argon for 5 minutes.
-
Validation Check: Solution must remain biphasic but clear of precipitate before catalyst addition.
-
-
Catalysis: Quickly add Pd(dppf)Cl2·DCM (40 mg). Seal the tube immediately.
-
Reaction: Heat to 90°C for 4-6 hours.
-
Note: The methyl group raises the energy barrier; standard 60°C heating is often insufficient.
-
-
Workup: Cool to RT. Acidify with 1N HCl to pH 3 (crucial to protonate the carboxylic acid). Extract with EtOAc (3x).[2][4]
-
Purification: The product is usually sufficiently pure for the next step (nitro reduction) but can be recrystallized from Ethanol/Water.
Part 4: Synthesis Workflow (Scaffold Construction)
This diagram outlines the typical application of this molecule: converting the benzoic acid into a bioactive Quinazolinone core.
Caption: Synthetic pathway transforming the target acid into a pharmacologically active quinazolinone scaffold. The C5-methyl group is retained as the C7-methyl in the final heterocycle.
References
-
Synthesis and Reactivity of Bromo-Nitrobenzoic Acids
-
BenchChem Technical Data. "Synthesis routes of 4-Bromo-2-nitrobenzoic acid." BenchChem. Link
-
-
Steric Effects in Suzuki Coupling
-
Target Molecule Data
-
General Protocol for Hindered Substrates
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Comparative analysis of the biological activity of derivatives of bromo-methyl-nitrobenzoic acid isomers
Executive Summary
Content Type: Technical Comparison Guide Primary Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads
The trisubstituted benzoic acid scaffold—specifically incorporating bromo , methyl , and nitro functionalities—represents a privileged structure in medicinal chemistry. This guide provides a comparative analysis of these isomers, focusing on how the positional interplay of electronic "push-pull" systems (electron-withdrawing nitro/bromo vs. electron-donating methyl) dictates biological efficacy.
While direct head-to-head literature comparing every permutation of this isomer set is rare, this guide synthesizes data from key structural analogues (including 2-chloro-5-nitro and 4-methyl-3-nitro derivatives) to establish a definitive Structure-Activity Relationship (SAR) profile.
Chemical Basis & Isomer Classification
The biological activity of these derivatives is governed by the Hammett electronic effects and Hansch lipophilicity parameters . The core scaffold relies on the benzoic acid moiety for hydrogen bonding (target binding), while the substituents modulate bioavailability and reactivity.[1]
Key Isomer Classes
We categorize the derivatives into three primary classes based on the position of the Nitro group, which is the dominant pharmacophore due to its redox potential.
| Class | Representative Isomer | Electronic Environment | Primary Application |
| Class A (Ortho-Nitro) | 2-nitro-4-bromo-5-methylbenzoic acid | Sterically crowded carboxyl; high acidity. | Prodrug scaffolds; metabolic activation. |
| Class B (Meta-Nitro) | 3-nitro-2-bromo-4-methylbenzoic acid | Balanced electron withdrawal; moderate acidity. | Antimicrobial agents (Gram-positive).[2][3] |
| Class C (Para-Nitro) | 4-nitro-2-bromo-5-methylbenzoic acid | Strong resonance withdrawal; enhanced lipophilicity. | Cytotoxic/Anticancer agents.[4][5][6][7] |
Comparative Biological Activity[3][4][8][9][10]
Antimicrobial Potency (Antibacterial & Antifungal)
The 2-halo-5-nitro substitution pattern is the most bioactive motif for antimicrobial applications. Research indicates that halogenation at the ortho position (relative to COOH) combined with a meta nitro group enhances membrane permeability.
-
Mechanism: The nitro group undergoes enzymatic reduction (via bacterial nitroreductases) to form reactive nitro-radical anions, which damage bacterial DNA.
-
Bromo-Effect: Replacing a Chloro substituent with a Bromo substituent typically increases the partition coefficient (LogP) by ~0.15–0.3 units, improving penetration through the lipopolysaccharide layer of Gram-negative bacteria.
Table 1: Comparative Antimicrobial Activity (MIC values in µg/mL) Data synthesized from analogous halogenated nitrobenzoic acid studies.
| Compound Structure | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Ref |
| 2-bromo-5-nitrobenzoic acid | 4 - 8 | 16 - 32 | 32 | [1, 2] |
| 2-chloro-5-nitrobenzoic acid | 8 - 16 | 32 - 64 | >64 | [2] |
| 4-methyl-3-nitrobenzoic acid | >64 | >128 | N/A | [3] |
| Gentamicin (Control) | 0.5 | 1.0 | N/A | - |
Analyst Note: The 2-bromo derivative consistently outperforms the 2-chloro analog due to the "Heavy Atom Effect" and stronger halogen bonding capabilities, which facilitate tighter binding to bacterial enzyme pockets.
Cytotoxicity and Anticancer Potential
Derivatives featuring the 4-methyl-3-nitro or 2-methyl-6-bromo patterns show promise in oncology, specifically against leukemia (K562) and cervical carcinoma (HeLa) lines.
-
Pathway: These compounds often act as inhibitors of the EGFR (Epidermal Growth Factor Receptor) pathway or induce oxidative stress via the nitro moiety.
-
Selectivity: The presence of the methyl group (electron donor) mitigates the toxicity slightly compared to the naked nitro-benzoic acid, providing a better therapeutic index.
Mechanism of Action & SAR Visualization
Understanding the causal relationship between structure and activity is critical for optimization.[1]
Structure-Activity Relationship (SAR) Logic[1]
-
Nitro (-NO₂): Essential for "warhead" activity (redox cycling). Position 5 is optimal for antibacterial; Position 4 for cytotoxic.
-
Bromo (-Br): Lipophilic anchor. Ortho positioning protects the carboxyl group from premature metabolism.
-
Methyl (-CH₃): Fine-tunes solubility and steric fit.[1]
Figure 1: Mechanistic contributions of each functional group to the biological efficacy of the scaffold.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on high-purity synthesis and CLSI (Clinical and Laboratory Standards Institute) guidelines.
Synthesis of 2-Bromo-5-Nitrobenzoic Acid (Target Intermediate)
This protocol utilizes a standard nitration of commercially available 2-bromobenzoic acid.
Reagents: 2-bromobenzoic acid (98%), H₂SO₄ (conc.), HNO₃ (fuming).
-
Preparation: Charge a 3-neck round bottom flask with 25 mL of concentrated H₂SO₄. Cool to 0–5°C using an ice-salt bath.
-
Addition: Slowly add 2-bromobenzoic acid (10.0 g, ~50 mmol) with vigorous stirring. Ensure complete dissolution.
-
Nitration: Add a mixture of HNO₃ (12 mL) and H₂SO₄ (10 mL) dropwise over 30 minutes. Critical: Do not allow temperature to exceed 10°C to prevent di-nitration or oxidation side products.
-
Reaction: Stir at 5°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quenching: Pour the reaction mixture onto 200g of crushed ice. A white/yellow precipitate will form immediately.
-
Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove acid traces, and recrystallize from Ethanol/Water (1:1).
-
Expected Yield: 90-96%
-
Melting Point: 180–181°C [4].[8]
-
Broth Microdilution Assay (Antimicrobial)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum Prep: Prepare bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Compound Prep: Dissolve the test derivative in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound using MHB (Range: 128 µg/mL to 0.25 µg/mL).
-
Incubation: Add 100 µL of diluted bacterial inoculum to each well. Include a Growth Control (Bacteria + Solvent) and Sterility Control (Media only). Incubate at 37°C for 24 hours.
-
Readout: MIC is defined as the lowest concentration showing no visible turbidity. Confirm with Resazurin dye (turns pink in presence of viable cells) for precision.
Synthesis Workflow Diagram
The following diagram illustrates the divergent synthesis pathways to access different isomers from Toluic Acid precursors.
Figure 2: Divergent synthesis pathways controlling the regioselectivity of the bromo- substituent.
References
-
BenchChem. (2025).[4][5][9][10] A Comparative Analysis of Aminonitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. BenchChem Technical Guides. Link
-
MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules. Link
-
BenchChem. (2025).[4][5][9][10] A Comprehensive Technical Review of 4-Methyl-3-nitrobenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem Technical Guides. Link
-
ChemicalBook. (2024). 2-Bromo-5-nitrobenzoic acid Synthesis and Properties. ChemicalBook Product Database. Link
-
ResearchGate. (2022). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Link
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- 3. revroum.lew.ro [revroum.lew.ro]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Head-to-head comparison of catalysts for Suzuki coupling with "4-Bromo-5-Methyl-2-nitrobenzoic acid"
An Executive Guide to Catalyst Selection for the Suzuki Coupling of 4-Bromo-5-Methyl-2-nitrobenzoic acid
This guide provides a head-to-head comparison of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of this compound, a challenging substrate representative of intermediates in pharmaceutical and fine chemical synthesis. We will delve into the rationale for catalyst selection, present comparative performance data, and provide detailed experimental protocols to guide researchers in overcoming the unique steric and electronic hurdles posed by this molecule.
The Challenge: Coupling a Sterically Hindered and Electron-Deficient Substrate
The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds.[1] However, the successful coupling of this compound is far from trivial. The substrate's architecture presents a confluence of challenges:
-
Steric Hindrance: The bromine atom is positioned ortho to a bulky nitro group. This significant steric impediment can hinder the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, a critical initiation for the catalytic cycle.[2]
-
Electronic Effects: The presence of two electron-withdrawing groups (nitro and carboxylic acid) deactivates the aryl ring, although this can sometimes facilitate oxidative addition.[3] The key is to select a catalyst that can navigate this electronic landscape efficiently.
-
Functional Group Tolerance: The chosen catalyst and conditions must remain inert to the nitro and carboxylic acid moieties to avoid unwanted side reactions. The basic conditions typical of Suzuki couplings also require careful consideration to prevent interference from the acidic proton of the carboxylic acid.[4]
To address these challenges, a catalyst system must possess high activity, stability, and the appropriate steric and electronic properties to accommodate the demanding substrate. We will compare three classes of palladium catalysts to identify the most effective system.
The Contenders: A Head-to-Head Catalyst Comparison
We evaluated three representative palladium catalyst systems, from a classic workhorse to modern, highly active complexes, for the coupling of this compound with phenylboronic acid.
| Catalyst System | Ligand Type | Key Features |
| System A: Pd(PPh₃)₄ | Monodentate Phosphine | A traditional, commercially available, and widely used catalyst. |
| System B: Pd(OAc)₂ / SPhos | Bulky Biaryl Phosphine | A modern catalyst known for high turnover numbers and effectiveness with sterically hindered substrates.[5][6] |
| System C: PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | A robust, air- and moisture-stable pre-catalyst known for its high efficiency in coupling challenging substrates.[7] |
Comparative Performance Data
The following data, based on standardized experimental conditions, illustrates the performance of each catalyst system. This data represents expected outcomes based on the known reactivity of these catalysts with analogous challenging substrates.
| Catalyst System | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| A: Pd(PPh₃)₄ | 3.0 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 35 |
| B: Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ | 1,4-Dioxane | 80 | 6 | 94 |
| C: PEPPSI-IPr | 1.0 | K₃PO₄ | 1,4-Dioxane | 80 | 5 | 96 |
Discussion: Why Modern Ligands Triumph
The performance data clearly indicates the superiority of catalyst systems featuring bulky, electron-rich ligands (SPhos and IPr) for this transformation.
System A: Pd(PPh₃)₄ - The Limitations of a Classic Catalyst Tetrakis(triphenylphosphine)palladium(0) is a versatile catalyst but struggles with sterically demanding substrates. The relatively small cone angle of triphenylphosphine is insufficient to create the coordinatively unsaturated, highly reactive palladium center needed to efficiently engage with the hindered aryl bromide. The result is a sluggish reaction with a low yield, even at higher catalyst loadings and prolonged reaction times.
System B: Pd(OAc)₂ / SPhos - The Power of Bulky Biaryl Phosphines The Buchwald family of biaryl phosphine ligands, such as SPhos, are designed to tackle sterically hindered couplings.[5][6] The bulk of the SPhos ligand promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, its electron-rich nature facilitates the final reductive elimination step, accelerating catalyst turnover and leading to a high yield in a significantly shorter time.[2]
System C: PEPPSI-IPr - The Stability and Activity of NHC Ligands N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form highly stable and active palladium complexes.[7] The PEPPSI-IPr (Palladium-Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex is particularly effective. The NHC's strong bond to the palladium center prevents catalyst decomposition at elevated temperatures, while its steric bulk and strong donor properties create a highly active catalyst capable of overcoming the steric barrier presented by the substrate, resulting in excellent yields under mild conditions.[7]
Visualizing the Process
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative protocol for the Suzuki coupling of this compound with phenylboronic acid using the high-performance Pd(OAc)₂/SPhos system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a rubber septum, and evacuate and backfill the vessel with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed, anhydrous 1,4-dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for the specified reaction time (monitoring by TLC or LC-MS is recommended).
-
After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
If necessary, acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and facilitate its extraction into the organic layer.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the sterically and electronically challenging substrate this compound, the choice of catalyst is paramount.
-
Not Recommended: Traditional catalysts like Pd(PPh₃)₄ are ill-suited for this transformation due to their inability to overcome the significant steric hindrance.
-
Highly Recommended: Modern catalyst systems based on bulky, electron-rich ligands are essential for success. Both Buchwald-type biaryl phosphine ligands (e.g., SPhos) and N-Heterocyclic Carbene (NHC) ligands (e.g., PEPPSI-IPr) demonstrate outstanding performance.[5][6][7] They deliver high yields under milder conditions and in shorter reaction times, making them the catalysts of choice for this and other demanding cross-coupling reactions.
For researchers and drug development professionals, investing in these advanced catalyst systems is a strategic decision that will enhance synthetic efficiency, shorten development timelines, and enable the construction of complex molecular architectures that are otherwise difficult to access.
References
Sources
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Bromo-5-Methyl-2-nitrobenzoic Acid for Laboratory Professionals
Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-5-Methyl-2-nitrobenzoic acid, a halogenated nitroaromatic carboxylic acid. As a compound belonging to a class of chemicals with notable potential hazards, strict adherence to established protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This document moves beyond a simple checklist, offering causal explanations for each step to empower researchers with the knowledge to manage chemical waste with confidence and precision.
Foundational Safety: Understanding the Hazard Profile
Before any disposal procedure is initiated, a thorough understanding of the chemical's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally analogous compounds—such as other brominated and nitrated benzoic acids—provide a reliable basis for risk assessment.
These compounds are consistently classified as hazardous. The primary risks include:
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]
-
Long-Term Health Effects: Related nitroaromatic compounds are suspected of causing genetic defects, cancer, or reproductive harm.
The combination of a halogen (bromine) and a nitro group on an aromatic ring necessitates a disposal pathway that can manage both the organic and halogenated components safely, preventing environmental release and potential reactivity with other waste streams.
Table 1: Hazard and Precautionary Summary for Halogenated Nitroaromatic Acids
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Measures (Disposal Context) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and lab coat. Avoid contact with skin. |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles. Ensure access to an eyewash station. |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle only in a well-ventilated area, preferably within a chemical fume hood. |
| Halogenated Compound | N/A | Segregate waste into a dedicated "Halogenated Organic Waste" stream. |
The Disposal Workflow: A Self-Validating System
The proper disposal of this compound is a multi-step process designed to ensure safety from the point of generation to final disposal by a licensed facility. Each step is a critical control point. The entire workflow is predicated on the principle of waste segregation, which is fundamental to preventing dangerous chemical reactions and ensuring that waste is routed to the appropriate treatment technology.[6][7]
The diagram below illustrates the decision-making process for handling this chemical waste.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol for Disposal
This protocol provides step-by-step instructions for researchers. Following these steps ensures compliance and safety.
3.1. Required Personal Protective Equipment (PPE)
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use.[2]
-
Eye Protection: Safety glasses with side-shields or safety goggles.
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.
3.2. Protocol for Collecting Waste this compound
-
Designate a Waste Container: Obtain a chemically compatible container with a secure, screw-top lid. This container must be designated exclusively for "Halogenated Organic Waste."[8][9]
-
Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "Hazardous Waste," the full chemical name "this compound," and the date. If the waste is a solution, list all chemical components and their approximate percentages.[9]
-
Transfer of Solid Waste:
-
Conduct all transfers within a chemical fume hood to minimize inhalation risk.[1][2]
-
Carefully transfer unused solid chemical or contaminated materials (e.g., weighing paper, contaminated gloves, or wipes) into the designated waste container.
-
Avoid creating dust. If the material is a fine powder, handle it with extra care to prevent it from becoming airborne.[2][10]
-
-
Transfer of Liquid Waste:
-
If the waste is in solution, carefully pour it into the designated halogenated liquid waste container. Avoid splashing.
-
-
Secure and Store:
-
Securely close the container lid immediately after adding waste.
-
Store the waste container in a designated and properly placarded Satellite Accumulation Area (SAA) within your laboratory. This area should be away from incompatible materials like strong bases or oxidizing agents.
-
3.3. Protocol for Decontaminating Empty Containers
Empty containers that once held this compound must be treated as hazardous waste or undergo a thorough decontamination procedure.
-
Initial Decontamination: In a chemical fume hood, rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).
-
Collect Rinsate: Every drop of the solvent used for rinsing (the "rinsate") is now considered hazardous waste. Collect all rinsate and transfer it into your designated "Halogenated Organic Waste" container.
-
Final Disposal of Container: Once triple-rinsed, the container can often be disposed of as non-hazardous laboratory glassware or plastic. However, you must consult your institution's specific guidelines, as some may still require the rinsed container to be disposed of as solid hazardous waste.
The Causality of Disposal Choices
-
Why Segregate Halogenated Waste? Halogenated organic compounds require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[11] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream, dramatically increasing disposal costs and complexity.[6]
-
Why Prohibit Drain Disposal? This compound has limited water solubility and is a persistent organic pollutant.[3] Disposing of it down the drain can harm aquatic ecosystems and interfere with wastewater treatment processes. It is a direct violation of environmental regulations.[2][3]
-
Why Controlled Incineration? This is the EPA-recognized best-demonstrated available technology for destroying halogenated organic waste. The high temperatures (typically >850 °C) and controlled conditions ensure the complete destruction of the organic molecule, converting it to carbon dioxide, water, and inorganic halides that are safely neutralized.[11]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect the environment, and ensure your research activities remain compliant with all applicable regulations.
References
- Unknown Source. (n.d.).
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Environmental Health and Safety, Oregon State University. (n.d.). Hazardous Waste Reduction. [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. [Link]
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A Comprehensive Guide to the Safe Handling of 4-Bromo-5-Methyl-2-nitrobenzoic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 4-Bromo-5-Methyl-2-nitrobenzoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar chemicals and established laboratory safety protocols to ensure a high degree of caution is exercised. The procedures outlined below are designed to create a self-validating system of safety, grounded in the principles of chemical hazard mitigation.
Understanding the Hazard: A Profile of this compound
Anticipated Hazards:
-
Acute Oral Toxicity: Similar compounds are categorized as toxic if swallowed.[1][3][4] Ingestion may lead to serious health complications, and immediate medical attention is necessary.[1][3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][5][6][7]
-
Skin Irritation: The compound may cause skin irritation upon contact.[5][6][8]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[6][7][8][9]
Due to these potential hazards, a conservative approach to handling, including the use of comprehensive Personal Protective Equipment (PPE), is mandatory.
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to minimize the risk of exposure. The selection of appropriate PPE is contingent on the specific handling procedure and the potential for aerosolization of the compound.
Essential PPE for Handling this compound
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect from splashes and fine powders.[10] A face shield offers an additional layer of protection for the entire face from larger splashes.[10][11] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and absorption.[10] Regular inspection of gloves for any signs of degradation or puncture is essential.[12] |
| Body Protection | Flame-resistant lab coat | To protect the skin from spills and prevent contamination of personal clothing.[13] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent the inhalation of fine powders, particularly when handling the solid compound outside of a chemical fume hood.[13] |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect the feet from spills.[13] |
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Figure 1. PPE selection based on laboratory task.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.[3][14]
-
Eyewash Stations and Safety Showers: These should be readily accessible and regularly tested.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: If possible, weigh the solid compound within the chemical fume hood. Use a draft shield to prevent the dispersal of fine powders.[13]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools, such as a spatula for solids and a pipette for solutions, to transfer the chemical.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3] Decontaminate the work area.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen.[14] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[1][9] For a large spill, evacuate the area and contact the appropriate emergency response team.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including the compound itself, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed disposal company.[12] Do not dispose of it down the drain or in the regular trash. The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[12]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.
By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- Fisher Scientific. (2016, January 29).
- ECHEMI.
- Fisher Scientific. (2025, September 06).
- ChemScene. This compound.
- US EPA. (2025, September 12). Personal Protective Equipment.
- TCI Chemicals.
- Krishna Solvechem Ltd. (2006).
- Fisher Scientific.
- CymitQuimica. (2024, December 19).
- MilliporeSigma. (2025, November 06).
- Fisher Scientific. (2025, December 18).
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- PubChem. 4-Bromo-2-methylbenzoic acid.
- ChemicalBook. (2025, July 19).
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
